

Spectroscopic Data of 4-(3-Hydroxypropyl)benzenesulfonamide: A Technical Guide

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Compound of Interest

Compound Name:	4-(3-Hydroxypropyl)benzenesulfonamide
CAS No.:	135832-46-1
Cat. No.:	B13900455

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-(3-Hydroxypropyl)benzenesulfonamide**. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of this molecule. This guide will delve into the theoretical underpinnings and practical applications of key spectroscopic techniques, offering field-proven insights into experimental design and data interpretation.

Introduction

4-(3-Hydroxypropyl)benzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and materials science. The structural elucidation and confirmation of such molecules are paramount for their development and application. Spectroscopic techniques provide a non-destructive and highly informative means of verifying molecular structure and purity. This guide will focus on the interpretation of Nuclear Magnetic

Resonance (NMR) spectroscopy (^1H and ^{13}C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy data for the title compound.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. The principle of NMR is based on the interaction of the magnetic properties of certain atomic nuclei with an external magnetic field.

^1H NMR Spectroscopy

Proton NMR (^1H NMR) provides information about the number of different types of protons, the number of protons of each type, and the electronic environment of each proton.

A standard protocol for acquiring a ^1H NMR spectrum is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(3-Hydroxypropyl)benzenesulfonamide** in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO- d_6). The choice of solvent is critical to avoid overlapping signals with the analyte.
- Instrument Setup:
 - Transfer the solution to a clean 5 mm NMR tube.
 - Insert the sample into the NMR spectrometer.[1]
 - Lock the spectrometer on the deuterium signal of the solvent.[1]
 - Shim the magnetic field to achieve homogeneity.[2]
 - Tune and match the probe for the ^1H frequency.[2]
- Data Acquisition:
 - Set the spectral width to a standard range for proton NMR (e.g., -2 to 12 ppm).

- Use a standard pulse sequence (e.g., 'zg30' on a Bruker spectrometer).
- Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
- Employ a relaxation delay of 1-2 seconds between scans.[3]
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
 - Perform baseline correction.
 - Integrate the signals to determine the relative number of protons.[4]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.75	d, J = ~8.0 Hz	2H	Ar-H (ortho to SO ₂ NH ₂)
~7.35	d, J = ~8.0 Hz	2H	Ar-H (ortho to CH ₂ CH ₂ CH ₂ OH)
~7.20	s	2H	SO ₂ NH ₂
~4.50	t, J = ~5.0 Hz	1H	OH
~3.45	t, J = ~6.5 Hz	2H	-CH ₂ -CH ₂ -OH
~2.65	t, J = ~7.5 Hz	2H	Ar-CH ₂ -CH ₂ -
~1.80	quint, J = ~7.0 Hz	2H	-CH ₂ -CH ₂ -CH ₂ -

This data is predicted based on the analysis of similar structures. Actual values may vary slightly.

The predicted ^1H NMR spectrum provides clear evidence for the structure of **4-(3-Hydroxypropyl)benzenesulfonamide**. The two doublets in the aromatic region (~ 7.75 and ~ 7.35 ppm) are characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the protons ortho to the electron-withdrawing sulfonamide group is expected. The broad singlet at ~ 7.20 ppm is indicative of the two exchangeable protons of the sulfonamide group.

The aliphatic region shows three distinct signals corresponding to the 3-hydroxypropyl chain. The triplet at ~ 3.45 ppm is assigned to the methylene group attached to the hydroxyl group. The triplet at ~ 2.65 ppm corresponds to the benzylic methylene group. The quintet at ~ 1.80 ppm is due to the central methylene group of the propyl chain, which is coupled to the two adjacent methylene groups. The broad triplet at ~ 4.50 ppm is assigned to the hydroxyl proton.

Molecular Structure and ^1H NMR Assignments

Caption: Correlation of predicted ^1H NMR chemical shifts with the molecular structure.

^{13}C NMR Spectroscopy

Carbon-13 NMR (^{13}C NMR) provides information about the number of non-equivalent carbon atoms and their chemical environments.

- Sample Preparation: The same sample prepared for ^1H NMR can be used.
- Instrument Setup:
 - Tune and match the probe for the ^{13}C frequency.
- Data Acquisition:
 - Set the spectral width to encompass all expected carbon signals (typically 0-200 ppm).[5]
 - Use a standard proton-decoupled pulse sequence (e.g., 'zgpg' on a Bruker spectrometer) to simplify the spectrum to singlets for each carbon.[5]
 - The number of scans will need to be significantly higher than for ^1H NMR due to the low natural abundance of ^{13}C (e.g., 1024 scans or more).
 - A relaxation delay of 2-5 seconds is typically used.[5]

- Data Processing:
 - Apply Fourier transformation.
 - Phase the spectrum.
 - Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
 - Perform baseline correction.

Chemical Shift (δ , ppm)	Assignment
~145.0	C-SO ₂ NH ₂
~142.0	C-CH ₂ CH ₂ CH ₂ OH
~129.0	Ar-CH (ortho to CH ₂)
~126.0	Ar-CH (ortho to SO ₂)
~60.5	-CH ₂ -CH ₂ -OH
~34.0	Ar-CH ₂ -CH ₂ -
~31.0	-CH ₂ -CH ₂ -CH ₂ -

This data is predicted based on the analysis of similar structures. Actual values may vary slightly.

The predicted ¹³C NMR spectrum is consistent with the proposed structure. The four signals in the aromatic region confirm the presence of a 1,4-disubstituted benzene ring with two types of quaternary carbons and two types of protonated carbons. The aliphatic region displays three signals, corresponding to the three distinct carbon atoms of the 3-hydroxypropyl side chain. The chemical shifts are in agreement with the expected electronic effects of the substituents.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Data Acquisition

A general procedure for acquiring a mass spectrum using electrospray ionization (ESI) is as follows:

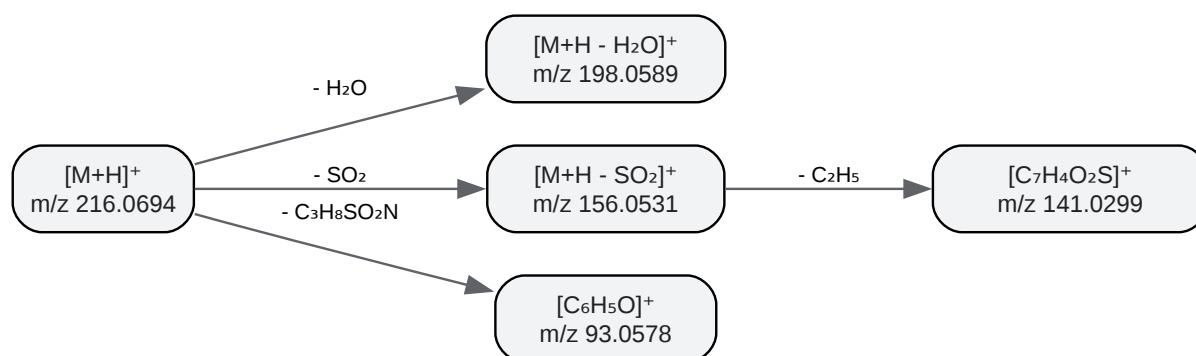
- Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 $\mu\text{g}/\text{mL}$) in a suitable solvent such as methanol or acetonitrile.[6]
- Instrument Setup:
 - Use a high-resolution mass spectrometer equipped with an ESI source.
 - Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the analyte.
- Data Acquisition:
 - Acquire data in both positive and negative ion modes to determine the most sensitive ionization mode.
 - Perform a full scan to identify the molecular ion.
 - Conduct tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. A range of collision energies should be applied to observe a comprehensive fragmentation pattern.[7]
- Data Analysis:
 - Determine the accurate mass of the molecular ion and its fragments.
 - Propose elemental compositions for the observed ions.
 - Elucidate the fragmentation pathways.

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Neutral Loss
216.0694	$[M+H]^+$	-
198.0589	$[M+H - H_2O]^+$	H ₂ O
156.0531	$[M+H - SO_2]^+$	SO ₂
141.0299	$[C_7H_4O_2S]^+$	C ₂ H ₅ OH
93.0578	$[C_6H_5O]^+$	C ₃ H ₈ SO ₂ N
77.0391	$[C_6H_5]^+$	C ₃ H ₈ NO ₃ S

Theoretical exact masses for the protonated molecule and its fragments.

The mass spectrum is expected to show a prominent protonated molecular ion $[M+H]^+$ at m/z 216.0694, which confirms the molecular weight of the compound. The fragmentation pattern will provide further structural information. Key expected fragmentations include the loss of water (H₂O) from the propyl chain, the loss of sulfur dioxide (SO₂), and cleavage of the sulfonamide bond. The fragmentation of benzenesulfonamides is known to often involve the loss of SO₂.^{[8][9]}

Proposed Mass Spectrometry Fragmentation Pathway



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Caption: Key fragmentation pathways for protonated **4-(3-Hydroxypropyl)benzenesulfonamide**.

Section 3: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy Data Acquisition

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used. The thin solid film method is also a viable option.^[10]

Thin Solid Film Method:^[10]

- **Sample Preparation:** Dissolve a small amount of the solid in a volatile solvent (e.g., acetone or methylene chloride).
- **Film Formation:** Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.^[10]
- **Data Acquisition:** Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad, Strong	O-H stretch (alcohol)
3350, 3250	Medium	N-H stretch (sulfonamide)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch
1600, 1480	Medium	Aromatic C=C stretch
1330, 1150	Strong	S=O stretch (sulfonamide) ^[11]
1090	Medium	C-O stretch (alcohol)
900	Medium	S-N stretch ^[12]

This data is predicted based on the analysis of similar structures. Actual values may vary.

The IR spectrum will exhibit characteristic absorption bands confirming the presence of the key functional groups. A broad and strong band in the 3400-3200 cm^{-1} region is indicative of the O-H stretching vibration of the alcohol, likely broadened due to hydrogen bonding. The two distinct peaks around 3350 and 3250 cm^{-1} are characteristic of the asymmetric and symmetric N-H stretching of the primary sulfonamide group. The strong absorptions at approximately 1330 and 1150 cm^{-1} are due to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, respectively.^[11] The presence of the aromatic ring is confirmed by the C-H stretching bands above 3000 cm^{-1} and the C=C stretching bands around 1600 and 1480 cm^{-1} . The aliphatic C-H stretching bands will appear just below 3000 cm^{-1} .

Conclusion

The combined analysis of ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and unambiguous structural confirmation of **4-(3-Hydroxypropyl)benzenesulfonamide**. Each technique offers complementary information, and together they form a powerful toolkit for the characterization of organic molecules in research and development settings. The predicted data and interpretation provided in this guide serve as a valuable reference for scientists working with this compound and similar sulfonamide derivatives.

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